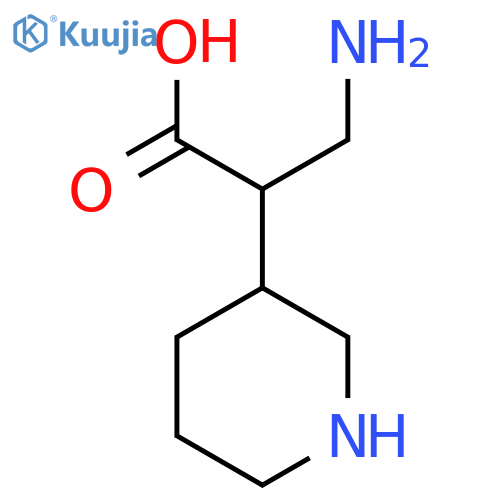Cas no 1369244-57-4 (3-Amino-2-(piperidin-3-yl)propanoic acid)

1369244-57-4 structure
商品名:3-Amino-2-(piperidin-3-yl)propanoic acid
3-Amino-2-(piperidin-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-2-(PIPERIDIN-3-YL)PROPANOICACID
- EN300-764537
- 3-AMINO-2-(PIPERIDIN-3-YL)PROPANOIC ACID
- 1369244-57-4
- 3-Piperidineacetic acid, α-(aminomethyl)-
- 3-Amino-2-(piperidin-3-yl)propanoic acid
-
- インチ: 1S/C8H16N2O2/c9-4-7(8(11)12)6-2-1-3-10-5-6/h6-7,10H,1-5,9H2,(H,11,12)
- InChIKey: FXOSWXJIKOKDBR-UHFFFAOYSA-N
- ほほえんだ: OC(C(CN)C1CNCCC1)=O
計算された属性
- せいみつぶんしりょう: 172.121177757g/mol
- どういたいしつりょう: 172.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.1
- トポロジー分子極性表面積: 75.4Ų
じっけんとくせい
- 密度みつど: 1.126±0.06 g/cm3(Predicted)
- ふってん: 335.4±17.0 °C(Predicted)
- 酸性度係数(pKa): 3.30±0.16(Predicted)
3-Amino-2-(piperidin-3-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764537-1.0g |
3-amino-2-(piperidin-3-yl)propanoic acid |
1369244-57-4 | 95% | 1.0g |
$1086.0 | 2024-05-22 | |
| Enamine | EN300-764537-0.1g |
3-amino-2-(piperidin-3-yl)propanoic acid |
1369244-57-4 | 95% | 0.1g |
$956.0 | 2024-05-22 | |
| Enamine | EN300-764537-5.0g |
3-amino-2-(piperidin-3-yl)propanoic acid |
1369244-57-4 | 95% | 5.0g |
$3147.0 | 2024-05-22 | |
| Enamine | EN300-764537-2.5g |
3-amino-2-(piperidin-3-yl)propanoic acid |
1369244-57-4 | 95% | 2.5g |
$2127.0 | 2024-05-22 | |
| Enamine | EN300-764537-0.25g |
3-amino-2-(piperidin-3-yl)propanoic acid |
1369244-57-4 | 95% | 0.25g |
$999.0 | 2024-05-22 | |
| Enamine | EN300-764537-0.5g |
3-amino-2-(piperidin-3-yl)propanoic acid |
1369244-57-4 | 95% | 0.5g |
$1043.0 | 2024-05-22 | |
| Enamine | EN300-764537-10.0g |
3-amino-2-(piperidin-3-yl)propanoic acid |
1369244-57-4 | 95% | 10.0g |
$4667.0 | 2024-05-22 | |
| Enamine | EN300-764537-0.05g |
3-amino-2-(piperidin-3-yl)propanoic acid |
1369244-57-4 | 95% | 0.05g |
$912.0 | 2024-05-22 |
3-Amino-2-(piperidin-3-yl)propanoic acid 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
1369244-57-4 (3-Amino-2-(piperidin-3-yl)propanoic acid) 関連製品
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬